molecular formula C16H12ClFOS B13094283 4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13094283
M. Wt: 306.8 g/mol
InChI Key: JCMXKJVCWOWPLU-UHFFFAOYSA-N
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Description

4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorobenzaldehyde with thiobenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical pathways’ modulation. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 3-Chloro-4-fluorophenyl isocyanate

Uniqueness

4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Biological Activity

4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClFOS
  • Molecular Weight : 273.74 g/mol
  • CAS Number : Not specified in the search results.

The compound features a thiobenzaldehyde moiety with a chloro and fluorine substitution, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that share structural similarities have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. The inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells .

A specific example includes a study where a related compound demonstrated high affinity for MDM2 (K_i < 1 nM) and resulted in complete tumor regression in vivo, suggesting potential therapeutic applications for similar structures .

Antimicrobial Activity

The presence of the thioketone functional group in the structure has been linked to antimicrobial properties. Thioketones are known to exhibit activity against various bacterial strains. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for further investigation into its antimicrobial efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for cell proliferation.
  • Induction of Apoptosis : By modulating pathways involving p53, these compounds can promote programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Study on MDM2 InhibitorsIdentified structural features critical for binding affinity; compounds led to significant tumor regression in animal models .
Antimicrobial EfficacyRelated thioketones showed broad-spectrum activity against bacterial strains; suggests potential for further exploration of this compound's antimicrobial properties .

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

4-[3-(3-chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-14-9-13(6-7-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

JCMXKJVCWOWPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)C=S

Origin of Product

United States

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